molecular formula C11H9NO3 B013705 Methyl 3-indoleglyoxylate CAS No. 18372-22-0

Methyl 3-indoleglyoxylate

Cat. No.: B013705
CAS No.: 18372-22-0
M. Wt: 203.19 g/mol
InChI Key: VFIJGAWYVXDYLK-UHFFFAOYSA-N
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Description

Methyl 3-indoleglyoxylate is a natural product found in Rhopaloeides odorabile and Polyandrocarpa zorritensis with data available.

Scientific Research Applications

  • Anti-cancer Activity : Methyl indole-3-carboxylate derivatives, closely related to Methyl 3-indoleglyoxylate, have been found to show anti-cancer activity against melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

  • Chemical Synthesis : The oxidative cross-coupling of indoles with methyl ketones, which includes this compound, aids in efficient C3-dicarbonylation, potentially useful in exploring therapeutic A2BAR modulators (Gao, Zhang, Wu, Liu, & Wu, 2015).

  • Cytotoxic Metabolites Synthesis : 3-Methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, can be synthesized from isatins, related to this compound, for potential use in cancer therapy (Rossiter, 2002).

  • Catalytic Enantioselective Arylation : The catalytic enantioselective arylation of 3-indolylmethanols, which can be derived from this compound, enables the synthesis of biologically important 3,3′-bis(indolyl)oxindoles (Sun, Du, Zhang, Ji, & Shi, 2015).

  • Electronic Structure and Hydrogen Bonding : Methyl 1H-indol-5-carboxylate exhibits strong hydrogen bonding and polarizability, with solvent effects influencing its optimized geometry and electronic properties (Srivastava et al., 2017).

  • Chemiluminescence : 3-Indoleglyoxylyl chloride, related to this compound, shows strong and lasting chemiluminescence, enhanced by beta-cyclodextrin and bovine serum albumin (Nakazono, Sho, & Zaitsu, 2003).

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJGAWYVXDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343309
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18372-22-0
Record name Methyl 3-indoleglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-indoleglyoxylate
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Synthesis routes and methods I

Procedure details

A solution of indole (2.0 g, 1.70 mmol) in Et2O (20 mL) was cooled to 0°-5° C. under N2 and oxalyl chloride (1.5 mL 1.70 mmol) was added dropwise at <5° C. The resultant yellow slurry was stirred 30 min. in the ice bath and was then cooled to -65° C. and a 25% wt. solution of sodium methoxide (7.8 mL, 3.4 mmol) was slowly added at ≤58° C. The reaction was then allowed to warm to room temperature, water was added (10 mL), and the resultant mixture filtered. The solid was dried at room temperature to give 3.21 g (93%) of the titled compound. NMR. MS (FD) m/z=203 (M+, 100%). Analytical calculated for C11H9NO3C, 65.02; H, 4.46; N, 6.89. Found C, 64.93; H, 4.25; N, 7.03.
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2 g
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1.5 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

reacting the 3-indoleglyoxalyl chloride with methanol to give methyl 3-indoleglyoxylate, and
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.50 mL; 17.2 mmol) was added dropwise to an ice cold solution of indole, A1, (2.00 g; 17.1 mmol) in anhydrous diethyl ether (20 mL). The resulting solution was allowed to stir on ice for 1 hour after which time a yellow slurry had formed. A freshly prepared solution of sodium methoxide in methanol (780 mg Na metal in 20 mL methanol; 34.1 mmol) was added, the reaction allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched with the addition of water (30 mL) and the resulting orange solid isolated by fitration, washed with diethyl ether and recrystallised from methanol. Yield 2.94 g; 85%. mp 226–228° C. 1H NMR (500 MHz, DMSO-d6) 12.40 (br s, 1H), 8.17 (dd, J=1.5, 7.6 Hz, 1H), 7.55 (dd, J=1.5, 7.6 Hz, 1H), 7.29 (dt, j=1.5, 7.6 Hz, 1H), 7.26 (dt, J=1.5, 7.6 Hz, 1H), 3.89 (s, 3H).
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1.5 mL
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sodium methoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of methyl 3-indoleglyoxylate?

A: this compound is an indole derivative containing a glyoxylate ester group at the 3-position of the indole ring. [] Its molecular formula is C11H9NO3, and its molecular weight is 203.19 g/mol. [] The structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. []

Q2: How does the presence of the glyoxylate ester group in this compound influence its reactivity in N-alkylation reactions?

A: The electron-withdrawing nature of the glyoxylate ester group in this compound significantly impacts its reactivity in N-alkylation reactions. [] Compared to indole-3-acetonitrile, which has a weaker electron-withdrawing group, this compound undergoes N-alkylation more readily. [] This enhanced reactivity allows for the use of milder reaction conditions, such as weak bases like Cs2CO3, and often results in higher yields. []

Q3: Has the crystal structure of this compound been determined, and if so, what insights does it offer?

A: Yes, the single crystal structure of this compound has been determined using X-ray diffraction analysis. [] This structural information has been further corroborated by density functional theory (DFT) calculations, revealing good agreement between the experimentally determined and theoretically optimized structures. [] These findings contribute valuable insights into the molecular geometry and spatial arrangement of the compound, which are crucial for understanding its properties and potential applications.

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